molecular formula C14H20Cl2FN3 B1440273 {3-[5-(3-fluorophenyl)-1-methyl-1H-pyrazol-3-yl]propyl}(methyl)amine dihydrochloride CAS No. 1193389-60-4

{3-[5-(3-fluorophenyl)-1-methyl-1H-pyrazol-3-yl]propyl}(methyl)amine dihydrochloride

Cat. No. B1440273
CAS RN: 1193389-60-4
M. Wt: 320.2 g/mol
InChI Key: GTCBKNUXACWOPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“{3-[5-(3-fluorophenyl)-1-methyl-1H-pyrazol-3-yl]propyl}(methyl)amine dihydrochloride” is a chemical compound with the molecular formula C14H18FN3•2HCl and a molecular weight of 320.23 . It is a product used for proteomics research .


Physical And Chemical Properties Analysis

The physical and chemical properties of “{3-[5-(3-fluorophenyl)-1-methyl-1H-pyrazol-3-yl]propyl}(methyl)amine dihydrochloride” include a molecular weight of 320.23 . More specific properties like melting point, boiling point, and density were not found in the available resources.

Scientific Research Applications

Structural Characterization

  • Compounds similar to the queried chemical have been synthesized and structurally characterized, showcasing the potential for the development of structurally diverse and complex molecules. For instance, the synthesis and characterization of compounds like 4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole demonstrate the intricate molecular structures achievable through specific synthesis methods, which can be key in drug development and material science (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).

Antimicrobial Activity

  • Research has shown that compounds with similar structures exhibit significant antimicrobial properties. For example, compounds synthesized by reacting N-{[3-(2,4-dichloro-5-fluoro phenyl)-1H-pyrazol-4-yl] methylene} substituted aniline with chloro acetyl chloride and thioglycolic acid have demonstrated excellent to good antibacterial activity, indicating potential applications in developing new antimicrobial agents (Mistry, K. R. Desai, & N. J. Desai, 2016).

Crystal Structure Analysis

  • The structural analysis of similar pyrazole compounds, such as 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde, provides insights into their molecular geometry, which is crucial for understanding their interactions and reactivity in various chemical and biological contexts. This information is valuable for material science and pharmaceutical research (Loh, Quah, Chia, Fun, Sapnakumari, Narayana, & Sarojini, 2013).

Potential in Antitumor Activity

Safety And Hazards

The safety and hazards associated with this compound are not specified in the available resources. It’s important to note that it’s intended for research use only and not for diagnostic or therapeutic use .

properties

IUPAC Name

3-[5-(3-fluorophenyl)-1-methylpyrazol-3-yl]-N-methylpropan-1-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18FN3.2ClH/c1-16-8-4-7-13-10-14(18(2)17-13)11-5-3-6-12(15)9-11;;/h3,5-6,9-10,16H,4,7-8H2,1-2H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTCBKNUXACWOPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCCC1=NN(C(=C1)C2=CC(=CC=C2)F)C.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20Cl2FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

{3-[5-(3-fluorophenyl)-1-methyl-1H-pyrazol-3-yl]propyl}(methyl)amine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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{3-[5-(3-fluorophenyl)-1-methyl-1H-pyrazol-3-yl]propyl}(methyl)amine dihydrochloride
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{3-[5-(3-fluorophenyl)-1-methyl-1H-pyrazol-3-yl]propyl}(methyl)amine dihydrochloride
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{3-[5-(3-fluorophenyl)-1-methyl-1H-pyrazol-3-yl]propyl}(methyl)amine dihydrochloride
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{3-[5-(3-fluorophenyl)-1-methyl-1H-pyrazol-3-yl]propyl}(methyl)amine dihydrochloride
Reactant of Route 5
{3-[5-(3-fluorophenyl)-1-methyl-1H-pyrazol-3-yl]propyl}(methyl)amine dihydrochloride
Reactant of Route 6
{3-[5-(3-fluorophenyl)-1-methyl-1H-pyrazol-3-yl]propyl}(methyl)amine dihydrochloride

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